Hexafluoro-1,1,3,4-tetrachlorobutane

Description

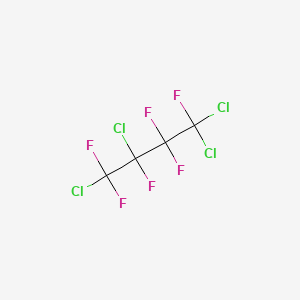

Hexafluoro-1,1,3,4-tetrachlorobutane (CAS 423-38-1, molecular formula: C₄Cl₄F₆, molecular weight: 303.85 g/mol) is a halogenated alkane with a linear butane backbone substituted by six fluorine and four chlorine atoms . Its IUPAC name is 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane, reflecting the positions of halogens on the carbon chain. Key physicochemical properties include a boiling point of 406–407 K and a logP value indicative of moderate lipophilicity .

The compound has been investigated for niche applications, such as dissolving cholesterol-rich calculi in combination with halothane or methyl tert-butyl ether (MtBE) . However, its environmental impact is a concern, as it may pose hazards to aquatic ecosystems .

Properties

IUPAC Name |

1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVFABYKWZDQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)(C(F)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962415 | |

| Record name | 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-38-1 | |

| Record name | Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Butadiene or Butane Precursors

- The initial step involves chlorinating 1,3-butadiene or 1,2,3,4-tetrachlorobutane to obtain the chlorinated intermediate. This step is typically carried out under controlled temperature conditions to ensure high selectivity and yield.

Gas-Phase Fluorination

The chlorinated intermediate (1,2,3,4-tetrachlorobutane) is reacted with fluorine gas in the gas phase, often in the presence of a diluent gas such as nitrogen. This reaction is conducted in corrosion-resistant reactors made from alloys like nickel, inconel, or hastelloy to withstand the aggressive fluorine environment.

The fluorination reaction is preferably performed at temperatures ranging from 50 to 500 °C, with an optimal range of 150 to 450 °C to maximize yield and minimize side reactions.

The process may involve multiple supply ports for the introduction of reactants to control reaction kinetics and improve product quality.

Purification and Separation

After fluorination, the reaction mixture contains hexafluoro-1,1,3,4-tetrachlorobutane along with byproducts such as hydrogen fluoride and low boiling impurities (e.g., nitrogen, oxygen, carbon monoxide, carbon dioxide).

Liquid-liquid separation techniques are employed to separate hydrogen fluoride-rich phases from the organic product-rich phases.

Further purification involves distillation, rectification, and drying steps to achieve product purity of 95 mol% or higher, preferably above 98 mol%.

Alkaloids (e.g., NaOH, KOH, CaOH) and drying agents (e.g., soda lime, CaCl2, P2O5) are used in purification to remove residual impurities.

Recent advancements include the use of microreactors for the fluorination step, which offer enhanced control over reaction parameters, improved safety, and scalability.

The microreactor process involves reacting 1,2,3,4-tetrachlorobutane with fluorine gas diluted with nitrogen, producing a mixture containing this compound with high selectivity.

This method allows for continuous operation and better heat management, reducing side reactions and improving overall efficiency.

An alternative method involves reacting fluoro-1,2-dichloroethene with fluorine gas at low temperatures (-20 to -100 °C) and low pressure (~0.1 MPa) in a solvent such as 1,2-dichloro tetrafluoroethane.

This single-step reaction achieves nearly 100% feedstock conversion with selectivity over 70% for this compound.

The process is economical, reduces raw material consumption, and produces valuable byproducts that can be recycled.

The reaction mixture is purified through distillation, rectification, and drying to obtain high-purity product suitable for industrial use.

| Preparation Method | Key Reactants | Reaction Conditions | Reactor Type | Purification Steps | Yield/Selectivity | Notes |

|---|---|---|---|---|---|---|

| Chlorination + Gas-phase Fluorination | 1,3-Butadiene or 1,2,3,4-tetrachlorobutane + F2 | 50–500 °C, gas phase, diluent gas | Nickel/Inconel alloy | Liquid-liquid separation, distillation, drying | Purity >95%, selectivity >70% | Requires corrosion-resistant reactors |

| Microreactor Fluorination | 1,2,3,4-tetrachlorobutane + F2 | Controlled gas phase, diluted F2 | Microreactor | Metal dechlorination, solvent treatment | High selectivity, continuous process | Enhanced safety and control |

| One-step Fluorination with Fluoro-1,2-dichloroethene | Fluoro-1,2-dichloroethene + F2 | -20 to -100 °C, 0.1 MPa, solvent | 316L stainless steel reactor | Distillation, rectification, alkaline treatment, drying | Conversion ~98%, selectivity ~81% | Economical, low temperature, single-step |

The fluorination of 1,2,3,4-tetrachlorobutane without catalysts in the gas phase is effective and scalable, with the use of diluent gases improving safety and reaction control.

Microreactor technology offers promising improvements in reaction efficiency and safety, enabling continuous production with better heat management.

The one-step fluorination method using fluoro-1,2-dichloroethene is notable for its high conversion efficiency, low reaction temperature, and simplified purification, making it suitable for industrial-scale production.

Purification techniques involving alkaline treatment and drying are critical to achieving the high purity required for semiconductor applications.

The choice of reactor materials and operating conditions is crucial due to the corrosive nature of fluorine and hydrogen fluoride byproducts.

The preparation of this compound involves sophisticated fluorination chemistry with careful control of reaction conditions and purification processes. Advances such as microreactor technology and optimized one-step fluorination methods have enhanced the efficiency, safety, and economic viability of its production. These methods ensure the availability of high-purity this compound for critical applications in semiconductor manufacturing.

Chemical Reactions Analysis

Types of Reactions: Hexafluoro-1,1,3,4-tetrachlorobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of more highly oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace chlorine or fluorine atoms.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield compounds with different halogen atoms, while reduction reactions can produce partially halogenated butanes.

Scientific Research Applications

Chemical Synthesis

Hexafluoro-1,1,3,4-tetrachlorobutane serves as a reagent in organic synthesis . It is utilized in the preparation of other fluorinated compounds due to its stability and reactivity. The compound can undergo various chemical reactions such as:

- Substitution Reactions : The chlorine and fluorine atoms can be replaced with other halogens or functional groups.

- Reduction Reactions : It can be reduced to yield less halogenated derivatives.

- Oxidation Reactions : Under oxidative conditions, it can form more oxidized products.

Data Table: Reaction Types and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Substitution | Sodium iodide, potassium fluoride | Varies (temperature and solvent) |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Oxidation | Potassium permanganate | Acidic or basic conditions |

Biological Research

Research into the biological effects of this compound has been conducted to understand its interactions with biological systems. Studies have indicated that the compound may influence cellular processes through:

- Halogen Bonding : This phenomenon affects the stability and reactivity of biomolecules.

- Non-Covalent Interactions : These interactions can alter protein and nucleic acid behavior.

A notable study assessed the cytotoxicity of this compound in vitro using various cell lines. The findings revealed that at specific concentrations (980 ppm), it exhibited cytotoxic effects according to ISO 10993-5 standards .

Medical Applications

In the medical field, this compound is being explored for potential use in pharmaceuticals and as a diagnostic tool. Its unique properties make it suitable for applications in:

- Vitreoretinal Surgery : It has been investigated for use as a perfluorocarbon liquid in ocular surgeries due to its stability and low toxicity profile compared to other compounds.

Industrial Applications

The compound is also significant in industrial settings where it is used in the production of specialty chemicals and materials. Its applications include:

- Polymer Production : this compound acts as an intermediate in the synthesis of fluoropolymers.

- Coatings : Its unique chemical properties lend themselves to use in high-performance coatings that require chemical resistance.

Mechanism of Action

The mechanism of action of hexafluoro-1,1,3,4-tetrachlorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated butanes and related fluorinated/chlorinated compounds share structural similarities but exhibit distinct physicochemical and functional differences. Below is a detailed comparison:

Structural Isomers: 1,1,3,4 vs. 1,2,3,4-Tetrachlorohexafluorobutane

Hexafluoro-1,1,3,4-tetrachlorobutane (CAS 423-38-1) and its structural isomer, 1,2,3,4-tetrachlorohexafluorobutane (CAS 375-45-1), share the same molecular formula (C₄Cl₄F₆) but differ in halogen substitution patterns:

- This compound : Cl at positions 1,1,3,4; F at 1,2,2,3,4,3.

- 1,2,3,4-Tetrachlorohexafluorobutane : Cl at positions 1,2,3,4; F at 1,1,2,3,4,4 .

Structural isomerism influences physical properties and reactivity. The asymmetric Cl distribution in the 1,1,3,4 isomer likely reduces symmetry, affecting intermolecular forces and boiling point compared to the 1,2,3,4 isomer.

Halogenated Ethanes and Propanes

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) :

- 1,1,1-Trichlorotrifluoroethane (CFC-113): Simpler structure (C₂Cl₃F₃, MW 187.38 g/mol) with a boiling point of 320 K. Compared to this compound, CFC-113 has lower molecular weight and higher volatility.

Cyclic Fluorinated Compounds

Cyclobutane derivatives (e.g., hexafluorobis(trifluoromethyl)cyclobutane, CAS 28677-00-1) differ fundamentally in structure and application:

- Cyclic vs. Linear Backbone : Cyclic compounds exhibit higher rigidity and thermal stability.

- Functionality : Cyclic fluorinated compounds are often used in specialty polymers or refrigerants, unlike the solvent applications of linear halogenated butanes .

Table 1: Comparative Analysis of Selected Halogenated Compounds

| Compound | Molecular Formula | MW (g/mol) | Boiling Point (K) | Key Applications | Environmental Impact |

|---|---|---|---|---|---|

| This compound | C₄Cl₄F₆ | 303.85 | 406–407 | Cholesterol dissolution | Potential aquatic toxicity |

| 1,2,3,4-Tetrachlorohexafluorobutane | C₄Cl₄F₆ | 303.85 | Not reported | Industrial solvents | Limited data |

| Halothane | C₂HBrClF₃ | 197.39 | ~323 | Anesthesia, solvent | Moderate atmospheric impact |

| 1,1,1-Trichlorotrifluoroethane | C₂Cl₃F₃ | 187.38 | 320 | Historical solvent | Ozone-depleting |

Critical Analysis of Functional Differences

- Volatility and Solvent Efficacy : Linear halogenated butanes (e.g., this compound) have higher boiling points than ethane/propane analogs, making them less volatile but more persistent in environmental matrices .

- Structural Influence on Reactivity : Fluorine’s electronegativity stabilizes the carbon chain, while chlorine enhances lipophilicity. The balance of F/Cl atoms determines solubility and degradation pathways .

Biological Activity

Overview

Hexafluoro-1,1,3,4-tetrachlorobutane (C4Cl4F6) is a halogenated organic compound characterized by its molecular structure, which consists of six fluorine and four chlorine atoms. This unique composition contributes to its stability and reactivity in various chemical processes. Its biological activity has garnered attention in both toxicological studies and potential applications in pharmaceuticals.

- Molecular Formula : C4Cl4F6

- Molecular Weight : 303.846 g/mol

- CAS Number : 423-38-1

The biological activity of this compound is primarily influenced by its halogenation pattern. The compound interacts with biological systems through:

- Halogen Bonding : This can affect the stability and reactivity of biomolecules.

- Non-Covalent Interactions : Influencing the behavior of proteins and nucleic acids.

Toxicological Studies

Recent research has evaluated the cytotoxic effects of this compound in various biological models. A significant study indicated that this compound exhibits cytotoxicity at concentrations as low as 980 ppm when tested against human cell lines. The dose-response relationship demonstrated a clear correlation between concentration and cell viability, highlighting its potential risks in biological systems .

Cytotoxicity Data

| Compound | Cytotoxicity Threshold (ppm) |

|---|---|

| This compound | 980 |

| DFH (another perfluorocarbon) | 22,500 |

| 1H-PFO | 123,000 |

Case Study 1: In Vitro Cytotoxicity Assessment

A study aimed at determining the cytotoxic effects of this compound involved exposing cultured human cells to varying concentrations of the compound. The results indicated that cell viability significantly decreased at higher concentrations, suggesting that the compound may induce cellular stress or apoptosis.

Case Study 2: Environmental Impact Analysis

Research has also focused on the environmental impact of this compound due to its persistence and potential bioaccumulation. Studies have shown that halogenated compounds can disrupt endocrine function in aquatic organisms. The long-term exposure to such compounds raises concerns about their ecological effects and bioavailability in food chains.

Applications in Research

This compound is utilized in various scientific applications:

- Organic Synthesis : Serves as a reagent for synthesizing other fluorinated compounds.

- Pharmaceutical Development : Investigated for potential therapeutic applications due to its unique chemical properties.

- Diagnostic Tools : Explored for use in medical imaging and other diagnostic procedures.

Q & A

Q. What strategies optimize the compound’s use as a solvent in fluorination reactions without compromising yield?

- Answer : Balance solvent polarity (log P ≈ 2.1) with substrate solubility. Use under inert conditions (e.g., Schlenk line) to prevent side reactions. Monitor reaction progress via ¹⁹F NMR to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.